Pyrene-PEG4-acid

説明

特性

IUPAC Name |

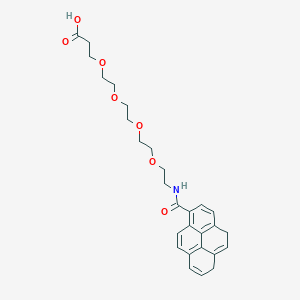

3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISZCCCHHXRQSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pyrene-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Pyrene-PEG4-acid, a heterobifunctional linker molecule of significant interest in drug delivery, bio-imaging, and nanotechnology. The unique properties of the pyrene moiety for non-covalent π-π stacking and the biocompatible polyethylene glycol (PEG) spacer make this compound a valuable tool for the functionalization of carbon-based nanomaterials and the development of targeted therapeutic and diagnostic agents.

Molecular Structure and Properties

This compound consists of a fluorescent pyrene group attached to a tetraethylene glycol (PEG4) spacer, which terminates in a carboxylic acid group. This structure provides a versatile platform for bioconjugation, allowing for the stable anchoring of the pyrene end to surfaces like graphene or carbon nanotubes, while the terminal carboxylic acid can be activated to form covalent bonds with amine-containing biomolecules such as proteins, peptides, or small molecule drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃NO₇ | [1] |

| Molecular Weight | 495.6 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Purity | >95% (typically) | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

| Excitation Maximum (λex) | 313, 326, 343 nm | [1] |

| Emission Maximum (λem) | 377, 397 nm | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a stable amide bond between a pyrene derivative and a PEG linker. A common and effective strategy involves the coupling of 1-pyrenebutyric acid with an amino-PEG4-acid derivative where the terminal carboxyl group is protected. This is followed by the deprotection of the carboxylic acid to yield the final product.

Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: amide bond formation followed by deprotection.

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling and Deprotection

This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the specific reagents and scale.

Materials:

-

1-Pyrenebutyric acid

-

Amino-PEG4-tert-butyl ester

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

OR (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Step 1: Amide Bond Formation

-

Activation of Carboxylic Acid (EDC/NHS method):

-

Dissolve 1-pyrenebutyric acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C, then allow to warm to room temperature and stir for an additional 1-2 hours.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Amino-PEG4-tert-butyl ester (1.1 eq) and a non-nucleophilic base such as DIPEA or TEA (2.0 eq) in anhydrous DCM or DMF.

-

Slowly add the solution of the activated 1-pyrenebutyric acid to the amine solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Pyrene-PEG4-tert-butyl ester.

-

Alternative Coupling using HATU:

-

Dissolve 1-pyrenebutyric acid (1.0 eq), Amino-PEG4-tert-butyl ester (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Perform an aqueous work-up as described above.

Step 2: Deprotection of the Tert-butyl Ester

-

Dissolve the crude Pyrene-PEG4-tert-butyl ester in a mixture of DCM and TFA (e.g., a 1:1 or 4:1 v/v ratio).

-

Stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.

-

The crude this compound is then ready for purification.

Table 2: Typical Reaction Parameters for Amide Coupling

| Parameter | EDC/NHS Coupling | HATU Coupling |

| Typical Reaction Time | 12-24 hours | 2-4 hours |

| Typical Molar Ratio (Acid:Amine:Reagent) | 1 : 1.1 : 1.2 | 1 : 1.1 : 1.1 |

| pH Range | 4.5 - 7.5 | 7.0 - 8.5 |

| Typical Yield | 60-80% | 70-90% |

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, coupling reagents, and byproducts. A combination of chromatographic techniques is often employed.

Purification Workflow

Caption: A typical purification workflow for this compound.

Experimental Protocol: Purification

1. Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is commonly used. The optimal solvent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase solvent and pack the column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the gradient solvent system, collecting fractions.

-

Monitor the fractions by TLC, staining with an appropriate indicator (e.g., potassium permanganate or UV light).

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

2. High-Performance Liquid Chromatography (HPLC):

For applications requiring very high purity, preparative reverse-phase HPLC can be employed as a final purification step.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an additive like TFA (0.1%), is a common choice.

-

Detection: UV detection at a wavelength corresponding to the absorbance of the pyrene moiety (e.g., 343 nm).

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment. | Protons of the pyrene, PEG, and the butyric acid linker should be observed with the correct chemical shifts and integrations. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (e.g., ESI-MS) | Determination of molecular weight. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound (expected m/z for [M+H]⁺ ≈ 496.23). |

| HPLC | Purity assessment. | A single major peak in the chromatogram. |

| Fluorescence Spectroscopy | Confirmation of the photophysical properties. | Excitation and emission spectra consistent with the pyrene fluorophore. |

Expected ¹H NMR signals (in CDCl₃, shifts are approximate):

-

δ 8.3-7.8 ppm: Multiplets corresponding to the aromatic protons of the pyrene ring.

-

δ 3.6-3.5 ppm: A broad multiplet corresponding to the ethylene glycol protons of the PEG4 spacer.

-

δ 3.3-3.1 ppm: Multiplets corresponding to the methylene groups of the butyric acid linker adjacent to the amide and pyrene moieties.

-

δ 2.5-2.2 ppm: Multiplets corresponding to the methylene groups of the butyric acid linker.

-

A broad singlet for the carboxylic acid proton (may be exchanged in deuterated protic solvents).

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Non-covalent functionalization of carbon nanotubes and graphene: The pyrene group strongly interacts with the graphitic surface via π-π stacking, providing a stable anchor for further modification.

-

Drug delivery: The PEG spacer enhances the solubility and biocompatibility of drug-nanomaterial conjugates, while the carboxylic acid allows for the attachment of targeting ligands or therapeutic agents.

-

Biosensing: The fluorescence of the pyrene moiety is sensitive to its microenvironment, which can be exploited for the development of fluorescent probes and sensors.

-

Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on biomolecules, enabling the creation of well-defined bioconjugates.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and research objectives.

References

An In-depth Technical Guide to Pyrene-PEG4-acid for Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrene-PEG4-acid is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of materials science, bionanotechnology, and drug delivery. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in the functionalization of carbon nanomaterials. Detailed experimental protocols and data are presented to assist researchers in leveraging this versatile molecule for their work.

This compound consists of a pyrene moiety, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. The pyrene group, a polycyclic aromatic hydrocarbon, exhibits strong, non-covalent π-π stacking interactions with the graphitic surfaces of carbon nanotubes (CNTs) and graphene.[1][2][3] This interaction allows for the stable surface functionalization of these nanomaterials without disrupting their intrinsic electronic properties.[1] The hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the functionalized nanomaterials in aqueous environments, which is crucial for biological applications.[4][5] The terminal carboxylic acid provides a reactive handle for the covalent conjugation of a wide range of molecules, including proteins, peptides, nucleic acids, and fluorescent dyes.[1][6]

Physicochemical and Spectroscopic Properties

This compound is a fluorescently labeled PEG derivative. Its key properties are summarized in the tables below, compiled from various commercial and scientific sources.

| Property | Value | References |

| Molecular Formula | C28H33NO7 | [2] |

| Molecular Weight | 495.6 g/mol | [2] |

| CAS Number | 1817735-34-4 | [2] |

| Purity | Typically ≥98% | [2] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Spectroscopic Property | Value | References |

| Excitation Maximum (λex) | 313, 326, 343 nm | [2] |

| Emission Maximum (λem) | 377, 397 nm | [2] |

| Fluorescence Quantum Yield | ~1 | [2] |

Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Non-covalent Functionalization of Single-Walled Carbon Nanotubes (SWCNTs) with this compound

This protocol describes the general procedure for the non-covalent surface functionalization of SWCNTs using this compound, adapted from methodologies for similar pyrene-PEG derivatives.[4][5]

Materials:

-

Single-Walled Carbon Nanotubes (SWCNTs)

-

This compound

-

Deionized water or appropriate buffer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Dispersion of SWCNTs: Disperse a known concentration of SWCNTs (e.g., 1 mg/mL) in deionized water or a suitable buffer by probe sonication. The sonication time and power should be optimized to achieve a good dispersion without significantly damaging the nanotubes.

-

Incubation with this compound: Add this compound to the SWCNT dispersion. A typical starting ratio is a 5:1 mass ratio of this compound to SWCNTs.

-

Sonication and Incubation: Sonicate the mixture for a short period (e.g., 10-15 minutes) to facilitate the interaction between the pyrene moiety and the SWCNT surface. Following sonication, allow the mixture to incubate at room temperature with gentle stirring for at least 2 hours to ensure complete adsorption.

-

Removal of Excess Reagent: Centrifuge the mixture at a high speed (e.g., >10,000 x g) to pellet the functionalized SWCNTs.

-

Washing: Carefully remove the supernatant containing the excess, unbound this compound. Resuspend the pellet in fresh deionized water or buffer.

-

Repeat Washing: Repeat the centrifugation and washing steps at least two more times to ensure the complete removal of non-adsorbed this compound.

-

Final Dispersion: After the final wash, resuspend the pellet of this compound functionalized SWCNTs in the desired solvent or buffer for further use.

Characterization: The successful functionalization can be confirmed by various techniques:

-

UV-Vis Spectroscopy: To confirm the presence of the pyrene moiety on the SWCNTs.

-

Transmission Electron Microscopy (TEM): To visualize the morphology of the coated nanotubes.

-

Dynamic Light Scattering (DLS): To assess the colloidal stability and size distribution of the functionalized SWCNTs in solution.

Protocol 2: Fabrication of a Graphene-Based Biosensor using this compound as a Linker

This protocol outlines the steps for constructing a graphene-based field-effect transistor (GFET) biosensor, where this compound is used to immobilize a biological recognition element (e.g., an antibody) onto the graphene surface.

Caption: Workflow for the fabrication and use of a graphene-based biosensor.

Materials:

-

Graphene-on-substrate (e.g., GFET device)

-

This compound solution (e.g., in DMF or DMSO)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) solution in activation buffer (e.g., MES buffer, pH 6.0)

-

Biological recognition element (e.g., antibody) solution in immobilization buffer (e.g., PBS, pH 7.4)

-

Blocking solution (e.g., bovine serum albumin or ethanolamine)

-

Washing buffer (e.g., PBS with Tween 20)

-

Analyte solution

Procedure:

-

Graphene Surface Preparation: Ensure the graphene surface is clean and free of contaminants.

-

This compound Adsorption: Incubate the graphene substrate with a solution of this compound for a defined period (e.g., 1-2 hours) at room temperature to allow for π-π stacking.

-

Washing: Thoroughly rinse the substrate with the solvent used for the this compound solution, followed by deionized water, to remove any non-adsorbed molecules.

-

Carboxylic Acid Activation: Immerse the functionalized substrate in a freshly prepared solution of EDC and NHS in activation buffer for 15-30 minutes at room temperature to activate the terminal carboxylic acid groups.

-

Bioreceptor Immobilization: Immediately after activation, incubate the substrate with the solution of the biological recognition element (e.g., antibody) for 1-2 hours at room temperature or overnight at 4°C. This will form a stable amide bond between the activated carboxylic acid and amine groups on the bioreceptor.

-

Washing and Blocking: Rinse the substrate with washing buffer to remove any unbound bioreceptors. Then, incubate the surface with a blocking solution for 30-60 minutes to passivate any remaining active sites and reduce non-specific binding.

-

Final Washing: Perform a final wash with the washing buffer and then with the measurement buffer.

-

Analyte Detection: The biosensor is now ready for the introduction of the analyte solution and subsequent signal measurement (e.g., change in conductivity).

Characterization Data

Safety and Handling

Safety data for this compound is not widely available. However, based on the pyrene component, appropriate safety precautions should be taken. Pyrene is a polycyclic aromatic hydrocarbon and should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) for pyrene for detailed safety information. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in materials science, nanotechnology, and drug development. Its unique properties enable the stable, non-covalent functionalization of carbon nanomaterials, enhancing their solubility and providing a platform for further bioconjugation. The experimental protocols and data provided in this guide offer a starting point for the successful application of this compound in a variety of research endeavors, from the development of novel drug delivery systems to the fabrication of sensitive biosensors.

References

- 1. This compound|Carbon Nanotube & Graphene Functionalization [benchchem.com]

- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]

- 3. This compound - Ruixibiotech [ruixibiotech.com]

- 4. Noncovalent Pyrene-Polyethylene Glycol Coatings of Carbon Nanotubes Achieve in Vitro Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creativepegworks.com [creativepegworks.com]

Unveiling the Surface Attachment of Pyrene-PEG4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism, quantitative data, and experimental protocols associated with the surface attachment of Pyrene-PEG4-acid to graphitic materials such as graphene and carbon nanotubes (CNTs). This bifunctional molecule is a cornerstone in the non-covalent surface modification of carbon-based nanomaterials, enabling advancements in biosensing, drug delivery, and molecular electronics.

Core Mechanism of Surface Attachment

The immobilization of this compound on graphitic surfaces is primarily governed by a non-covalent interaction known as π-π stacking . This phenomenon arises from the attractive, non-covalent forces between the electron-rich aromatic rings of the pyrene moiety and the delocalized π-electrons of the graphene or carbon nanotube lattice.[1][2] This interaction is strong and stable, often described as "near-irreversible," ensuring a robust anchoring of the molecule to the surface without disrupting the intrinsic electronic properties of the carbon nanomaterial.[1]

The this compound molecule possesses three key components, each with a distinct role:

-

Pyrene Anchor: The polycyclic aromatic hydrocarbon structure of pyrene facilitates a strong, flat adsorption onto the sp²-hybridized carbon surface of graphene and CNTs.[3][4]

-

PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker is a flexible, hydrophilic chain that extends from the pyrene anchor. This spacer serves to increase the solubility of the functionalized nanomaterial in aqueous solutions and provides a physical separation between the surface and the terminal functional group, minimizing steric hindrance for subsequent conjugations.[5][6]

-

Carboxylic Acid Terminus: The terminal carboxylic acid group provides a versatile handle for the covalent attachment of a wide array of biomolecules, including proteins, peptides, nucleic acids, and small molecule drugs, through standard bioconjugation chemistries (e.g., EDC/NHS coupling).[1]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the interaction of pyrene and its derivatives with graphitic surfaces.

| Parameter | Value | Surface | Method | Reference |

| Binding Energy | -26.8 kcal/mol | Graphene | Theoretical Calculation (DFT) | [7] |

| Rupture Force | ~55 pN | Graphite | Single Molecule Force Spectroscopy (AFM) | [8] |

| Interaction Energy | -30.8 kJ/mol (-7.36 kcal/mol) | Zigzag (12,0) SWNT | Theoretical Calculation (MP2) | [9] |

| Interaction Energy | -37.2 kJ/mol (-8.89 kcal/mol) | Planar Carbon Surface | Theoretical Calculation (MP2) | [9] |

| Parameter | Value | Material | Method | Reference |

| Surface Coverage Density | 4 x 10¹¹ molecules/mm² | Multi-walled Carbon Nanotubes (MWNTs) | UV Spectroscopy | [4] |

| DNA Probe Surface Density | up to 1.31 x 10¹³ molecules/cm² | Graphene (functionalized with PBSE) | QCM-D | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, surface functionalization, and characterization of this compound on graphitic materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of a pyrene derivative containing a carboxylic acid with an amino-PEG-acid. A common route involves the activation of the carboxylic acid on the pyrene moiety followed by reaction with the amine group of the PEG linker.

Materials:

-

1-Pyrenebutanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amino-PEG4-acid

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Triethylamine (TEA)

Protocol:

-

Dissolve 1-pyrenebutanoic acid in anhydrous DCM or DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution to activate the carboxylic acid, forming an NHS ester.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

In a separate flask, dissolve Amino-PEG4-acid in anhydrous DCM or DMF and add TEA (2 equivalents).

-

Slowly add the activated 1-pyrenebutanoic acid solution to the Amino-PEG4-acid solution.

-

Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, purify the product using column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product using ¹H NMR and Mass Spectrometry.

Functionalization of Carbon Nanotubes (CNTs)

This protocol is adapted from a method for functionalizing single-walled carbon nanotubes (SWNTs) with a Pyrene-PEG derivative.[5]

Materials:

-

Single-walled or multi-walled carbon nanotubes

-

This compound

-

Dry Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Ultrasonic bath

-

Magnetic stirrer

-

Filtration setup with a PTFE membrane (0.2 µm pore size)

Protocol:

-

Disperse a known amount of CNTs in dry THF or DMF in a round-bottomed flask.

-

Add this compound to the CNT dispersion. A typical starting ratio is 5:1 (w/w) of this compound to CNTs.

-

Sonicate the mixture in a low-power ultrasonic bath for 30 minutes to facilitate the initial interaction and debundling of the CNTs.

-

Stir the mixture at room temperature for 72 hours to allow for complete adsorption of the this compound onto the CNT surface.

-

Filter the mixture through a 0.2 µm PTFE membrane to remove any unbound this compound.

-

Wash the filtered CNTs extensively with fresh THF or DMF by repeated sonication and filtration cycles until the filtrate is clear and shows no fluorescence from free pyrene, indicating the removal of all non-adsorbed molecules.

-

Dry the functionalized CNTs under vacuum.

Characterization of Functionalized Surfaces

Raman spectroscopy is a powerful non-destructive technique to confirm the functionalization of CNTs and graphene. The interaction of pyrene with the graphitic surface can induce subtle changes in the Raman spectrum.

Protocol:

-

Deposit a small amount of the dried, functionalized CNT powder or a drop of the dispersed functionalized graphene solution onto a clean silicon wafer or glass slide and allow it to dry.

-

Acquire Raman spectra using a Raman microscope with a laser excitation wavelength appropriate for the material (e.g., 514 nm or 633 nm).[5]

-

Collect spectra from multiple points on the sample to ensure homogeneity.

-

Analyze the spectra for key features:

-

G-band (~1580 cm⁻¹): This band is associated with the in-plane vibrations of the sp² carbon lattice. A shift in the G-band position can indicate charge transfer between the pyrene and the carbon nanomaterial.[10]

-

D-band (~1350 cm⁻¹): This band is related to defects in the carbon lattice. While non-covalent functionalization is not expected to create defects, changes in the D-band intensity relative to the G-band (ID/IG ratio) can provide information about the interaction.[10]

-

Radial Breathing Modes (RBMs, for SWNTs): Changes in the RBM frequencies can indicate the electronic perturbation of the nanotubes upon pyrene adsorption.

-

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of the functionalized material.

Protocol:

-

Mount the dried, functionalized material on a sample holder suitable for XPS analysis.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans of the C 1s, O 1s, and N 1s regions.

-

Analysis:

-

C 1s: Deconvolute the C 1s peak to identify contributions from the sp² carbon of the graphitic lattice, as well as C-O and C=O bonds from the PEG chain and carboxylic acid group.

-

O 1s: The presence of a significant O 1s signal confirms the presence of the PEG and carboxylic acid moieties.

-

N 1s: The this compound molecule contains a nitrogen atom in the amide bond linking the pyrene and PEG components. The presence of an N 1s peak provides direct evidence of successful functionalization.

-

AFM can be used to visualize the morphology of the functionalized nanomaterials and to probe the interaction forces at the single-molecule level.

Protocol for Imaging:

-

Prepare a dilute, stable dispersion of the functionalized CNTs or graphene in a suitable solvent (e.g., water or THF).

-

Deposit a drop of the dispersion onto a freshly cleaved highly oriented pyrolytic graphite (HOPG) or mica substrate and allow the solvent to evaporate.

-

Image the surface in tapping mode or contact mode under ambient conditions or in a liquid cell.

-

Observe the morphology of the adsorbed molecules on the surface.

Protocol for Single Molecule Force Spectroscopy (SMFS):

-

Functionalize an AFM tip with a single this compound molecule. This is a specialized procedure often involving silane chemistry to create anchor points on the tip for the carboxylic acid end of the molecule.

-

Approach the functionalized tip to a pristine graphite surface in a liquid environment (e.g., water).

-

Allow the pyrene moiety to adsorb onto the graphite surface.

-

Retract the tip and record the force-distance curve. A characteristic rupture event in the retraction curve corresponds to the force required to pull the pyrene molecule off the surface.[8]

Conclusion

This compound provides a robust and versatile platform for the non-covalent functionalization of graphitic nanomaterials. The strong π-π stacking interaction ensures stable surface attachment, while the PEG spacer and terminal carboxylic acid offer opportunities for further bio-conjugation and the development of advanced materials for a wide range of applications in research and drug development. The experimental protocols outlined in this guide provide a framework for the successful synthesis, functionalization, and characterization of these promising nanomaterial constructs.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Stable non-covalent functionalisation of multi-walled carbon nanotubes by pyrene–polyethylene glycol through π–π stacking | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Noncovalent Pyrene-Polyethylene Glycol Coatings of Carbon Nanotubes Achieve in Vitro Biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|Carbon Nanotube & Graphene Functionalization [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyrene-Graphene π-π Stacking Interactions for Researchers and Drug Development Professionals

Introduction

The non-covalent interaction between pyrene and graphene, driven by π-π stacking, has emerged as a cornerstone of modern materials science and bionanotechnology. This robust yet reversible interaction allows for the facile functionalization of graphene without disrupting its desirable electronic and mechanical properties. For researchers, scientists, and drug development professionals, harnessing this interaction opens up new avenues for creating sophisticated biosensors, targeted drug delivery systems, and novel biomaterials. This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental protocols, and applications of the pyrene-graphene π-π stacking phenomenon.

The Core Interaction: Mechanism and Energetics

The π-π stacking interaction between pyrene and graphene is a non-covalent van der Waals force that arises from the electrostatic interactions between the electron-rich π-orbitals of the aromatic systems. The planar structure of pyrene allows for maximal orbital overlap with the hexagonal lattice of graphene, leading to a strong and stable bond.

Caption: Schematic of pyrene interacting with a graphene lattice via π-π stacking.

Quantitative Data Summary

The strength of the pyrene-graphene interaction has been quantified through both theoretical calculations and experimental measurements. Key parameters are summarized in the tables below.

Table 1: Binding and Interaction Energies

| Parameter | Value | Method | Reference |

| Theoretical Binding Energy | -26.8 kcal/mol | Density Functional Theory (DFT) | [1] |

| Experimental Unbinding Energy | ~26 kJ/mol (~6.2 kcal/mol) | Single Molecule Force Spectroscopy (SMFS) | [2] |

| Adsorption Energy | 0.42-0.5 eV (~9.7-11.5 kcal/mol) | Ab initio calculations | [2] |

Table 2: Intermolecular Distance and Surface Coverage

| Parameter | Value | Method | Reference |

| Intermolecular Distance | ~3.4 Å | Density Functional Theory (DFT) | [3] |

| Unbinding Process Distance | ~8 Å | Single Molecule Force Spectroscopy (SMFS) | [2] |

| Surface Packing Density (PBSE) | ~25% | Quartz Crystal Microbalance (QCM) | [4] |

| DNA Probe Surface Density (PBSE) | up to 1.31 x 10¹³ molecules/cm² | Quartz Crystal Microbalance (QCM) | [4] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the pyrene-graphene interaction and the resulting hybrid materials. This section provides detailed methodologies for key experiments.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for visualizing the morphology of pyrene functionalized graphene and measuring the interaction forces at the single-molecule level.

Protocol for AFM Imaging of Pyrene-Functionalized Graphene:

-

Sample Preparation:

-

Prepare a dilute dispersion of pyrene-functionalized graphene in a suitable solvent (e.g., deionized water, ethanol).

-

Deposit a small droplet of the dispersion onto a freshly cleaved mica or a clean Si/SiO₂ substrate.

-

Allow the solvent to evaporate completely, either by air-drying or in a vacuum oven at a low temperature.

-

-

Cantilever Selection:

-

For tapping mode imaging, select a silicon cantilever with a resonant frequency in the range of 200-400 kHz and a spring constant of 10-130 N/m.

-

-

Imaging Parameters:

-

Mode: Operate the AFM in tapping mode to minimize damage to the sample.

-

Scan Rate: Start with a scan rate of 0.5-1.0 Hz for larger scan sizes and increase for smaller, flatter areas.

-

Setpoint: Adjust the amplitude setpoint to be in the "repulsive regime," typically 80% of the free-oscillation amplitude, to ensure stable tip-sample interaction.[5]

-

Gains: Optimize the integral and proportional gains to accurately track the surface topography without introducing feedback oscillations.

-

-

Data Analysis:

-

Use the AFM software to measure the height of the adsorbed pyrene derivatives on the graphene surface.

-

Analyze the surface roughness to assess the uniformity of the functionalization.

-

For single-molecule force spectroscopy (SMFS), record force-distance curves as the pyrene-modified tip approaches and retracts from the graphene surface to determine the unbinding force.

-

Caption: Workflow for characterizing pyrene-graphene interactions using AFM.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and is highly sensitive to the electronic structure of graphene.

Protocol for Raman Spectroscopy of Pyrene-Graphene Hybrids:

-

Sample Preparation:

-

Prepare the pyrene-functionalized graphene sample on a suitable substrate (e.g., Si/SiO₂).

-

Ensure the sample is clean and free of contaminants that may produce a fluorescent background.

-

-

Instrument Setup:

-

Laser Wavelength: A 532 nm or 633 nm laser is commonly used for graphene analysis.

-

Laser Power: Use a low laser power (e.g., <1 mW) to avoid laser-induced damage to the sample.

-

Objective: Use a high-magnification objective (e.g., 50x or 100x) to focus the laser spot on the area of interest.

-

Acquisition Time and Accumulations: Adjust the acquisition time and number of accumulations to obtain a good signal-to-noise ratio.

-

-

Spectral Acquisition:

-

Acquire Raman spectra from multiple points on the sample to assess uniformity.

-

For detailed spatial analysis, perform Raman mapping over a defined area.

-

-

Data Analysis:

-

Baseline Correction: Apply a baseline correction algorithm (e.g., asymmetric least squares) to remove any fluorescent background.[6][7]

-

Peak Fitting: Fit the characteristic graphene peaks (D, G, and 2D bands) and any pyrene-related peaks with Lorentzian or Voigt functions to determine their position, intensity, and full width at half maximum (FWHM).

-

Interpretation:

-

The G band (~1580 cm⁻¹) corresponds to the in-plane vibration of sp² carbon atoms.

-

The D band (~1350 cm⁻¹) is associated with defects and indicates the degree of functionalization or disorder.

-

The 2D band (~2700 cm⁻¹) is sensitive to the number of graphene layers.

-

Changes in the position and intensity ratio of these bands (e.g., I(D)/I(G)) provide information about the interaction between pyrene and graphene.

-

-

Caption: Data analysis pathway for Raman spectra of pyrene-graphene hybrids.

Fluorescence Quenching

The fluorescence of pyrene is highly sensitive to its local environment. The close proximity to graphene leads to efficient fluorescence quenching, which can be used to study the binding interaction.

Protocol for Fluorescence Quenching Studies:

-

Sample Preparation:

-

Prepare a stock solution of a pyrene derivative with a known concentration in a suitable solvent.

-

Prepare a series of graphene or graphene oxide dispersions of varying concentrations.

-

-

Titration:

-

In a cuvette, place a fixed amount of the pyrene solution.

-

Incrementally add small aliquots of the graphene dispersion to the cuvette, mixing thoroughly after each addition.

-

-

Fluorescence Measurement:

-

After each addition of graphene, record the fluorescence emission spectrum of the solution using a spectrofluorometer. Excite the pyrene at its absorption maximum (e.g., ~335 nm) and record the emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the graphene concentration.

-

Analyze the data using the Stern-Volmer equation to determine the quenching constant, which provides a measure of the binding affinity. More complex models may be needed for non-linear Stern-Volmer plots, which can indicate both static and dynamic quenching mechanisms.[8][9]

-

Applications in Drug Development

The ability to non-covalently functionalize graphene with pyrene-terminated molecules has significant implications for drug delivery and biosensing.

Drug Delivery

Pyrene-functionalized linkers can be used to attach drug molecules to graphene-based nanocarriers. The large surface area of graphene allows for high drug loading, and the π-π stacking interaction provides a stable attachment that can be designed to be responsive to specific stimuli for controlled release.

Protocol for Preparation of a Pyrene-Graphene Drug Conjugate:

-

Synthesis of Pyrene-Linker-Drug Molecule:

-

Synthesize a molecule containing a pyrene moiety, a linker, and the drug of interest. The linker can be designed to be cleavable under specific conditions (e.g., pH, enzymes).

-

-

Loading onto Graphene:

-

Disperse graphene or graphene oxide in a suitable solvent.

-

Add the pyrene-linker-drug molecule to the graphene dispersion and allow it to incubate, often with sonication, to facilitate π-π stacking.[2]

-

-

Purification:

-

Remove the unbound drug molecules by centrifugation and washing.

-

-

Characterization:

-

Use techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and thermogravimetric analysis (TGA) to quantify the drug loading.

-

Characterize the morphology and size of the drug-loaded graphene nanosheets using AFM and Transmission Electron Microscopy (TEM).

-

Biosensing

Graphene's high carrier mobility makes it an excellent material for field-effect transistor (FET) based biosensors. Pyrene-terminated linker molecules can be used to immobilize bioreceptors (e.g., antibodies, aptamers) onto the graphene surface for the specific detection of target analytes.

Caption: Logical flow of a graphene-FET biosensor functionalized via pyrene linkers.

Conclusion

The pyrene-graphene π-π stacking interaction is a powerful and versatile tool for the non-covalent functionalization of graphene. Its strength, stability, and simplicity of implementation make it highly attractive for a wide range of applications in research and drug development. By understanding the fundamental principles of this interaction and mastering the experimental techniques for its characterization, scientists and engineers can unlock the full potential of graphene-based materials for creating next-generation biosensors, drug delivery systems, and other advanced biomedical technologies.

References

- 1. Parameter Settings [nanophys.kth.se]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Baseline correction for Raman spectra using an improved asymmetric least squares method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Two methods for baseline correction of spectral data • NIRPY Research [nirpyresearch.com]

- 8. Fluorescence quenching studies: analysis of nonlinear Stern-Volmer data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anomalous fluorescence enhancement and fluorescence quenching of graphene quantum dots by single walled carbon nanotubes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Properties of Pyrene-PEG4-Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Pyrene-PEG4-acid, a fluorescent labeling reagent increasingly utilized in drug development, materials science, and biomedical research. This document details the key spectroscopic data, experimental protocols for characterization, and a common experimental workflow for its application in biosensor development.

Core Spectroscopic Properties

This compound is a versatile molecule that combines the unique photophysical characteristics of the pyrene moiety with the biocompatibility and solubility conferred by the polyethylene glycol (PEG) linker. The terminal carboxylic acid allows for covalent conjugation to a variety of biomolecules and surfaces.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₈H₃₃NO₇ | N/A |

| Molecular Weight | 495.58 g/mol | N/A |

| Solubility | Soluble in DMSO, DMF, and DCM | N/A |

| Storage | -20°C, protected from light | N/A |

Spectroscopic Data

The fluorescence of the pyrene group is highly sensitive to its local microenvironment, making this compound an excellent probe for studying molecular interactions and for the functionalization of nanomaterials.

| Parameter | Wavelength (nm) / Value | Notes | Source |

| Absorption Maxima (λ_abs_) | ~343, 326, 313 | In organic solvents. The peak at ~343 nm corresponds to the S₀→S₂ transition. | N/A |

| Emission Maxima (λ_em_) | ~377, 397 | These are characteristic monomer emission peaks of pyrene. The ratio of vibronic band intensities can indicate solvent polarity. | N/A |

| Fluorescence Quantum Yield (Φ_F_) | ~0.32 (for unmodified pyrene) | One commercial source reports a value of 1, which is highly improbable. The quantum yield of unmodified pyrene in cyclohexane is a more realistic estimate.[1] The actual value for this compound will be solvent and environment-dependent. | [1] |

| Fluorescence Lifetime (τ_F_) | Variable (typically in the range of 10s to 100s of ns) | The fluorescence lifetime of pyrene is highly sensitive to the local environment and the presence of quenchers. For pyrene-labeled PEG, the lifetime can be influenced by the polymer chain's conformation and interactions.[2][3] | [2][3] |

Experimental Protocols

The following protocols provide a general framework for the spectroscopic characterization of this compound. Instrument parameters should be optimized for the specific setup and experimental conditions.

Measurement of Absorption Spectrum

Objective: To determine the absorption maxima of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, DMF, or DCM)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution with an absorbance in the range of 0.1 - 1.0 at the expected absorption maximum.

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the this compound solution over a wavelength range of at least 250 nm to 450 nm.

-

Identify the wavelengths of maximum absorbance (λ_abs_).

Measurement of Emission Spectrum

Objective: To determine the fluorescence emission maxima of this compound.

Materials:

-

This compound solution (prepared as for absorption measurement, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

Spectrofluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the excitation wavelength to one of the determined absorption maxima (e.g., 343 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Place the cuvette containing the this compound solution in the sample holder.

-

Scan the emission spectrum over a wavelength range from the excitation wavelength +10 nm to approximately 600 nm.

-

Identify the wavelengths of maximum fluorescence emission (λ_em_).

Application Workflow: Functionalization of Carbon Nanotubes for Biosensing

This compound is widely used for the non-covalent functionalization of carbon nanotubes (CNTs) and graphene through π-π stacking interactions between the pyrene moiety and the graphitic surface.[4][5] This process improves the dispersion of CNTs in aqueous solutions and provides a reactive handle (the carboxylic acid) for the covalent attachment of biomolecules, such as antibodies or aptamers, for biosensor development.[6][7][8][9][10]

Caption: Workflow for carbon nanotube functionalization and biosensor assembly.

The diagram above illustrates the key steps in utilizing this compound for the development of a CNT-based biosensor. The process begins with the non-covalent functionalization of CNTs, followed by the covalent conjugation of a specific biorecognition element, and culminates in the assembly of the biosensor and detection of the target analyte.

References

- 1. omlc.org [omlc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Poly(Ethylene Glycol) Functionalized Graphene Oxide in Tissue Engineering: A Review on Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click-Functionalization of Silanized Carbon Nanotubes: From Inorganic Heterostructures to Biosensing Nanohybrids [open.fau.de]

- 9. mdpi.com [mdpi.com]

- 10. Multi-walled carbon nanotubes functionalized with pyrene-PEG via π-π interactions: toxicological assessment in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescence Properties of Pyrene-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence characteristics of Pyrene-PEG4-acid, a versatile heterobifunctional linker crucial for the non-covalent functionalization of carbon-based nanomaterials. This document outlines its core spectral properties, detailed experimental protocols for its characterization, and its application in the development of advanced biosensing and drug delivery platforms.

Core Spectroscopic Properties

This compound is a fluorescent molecule that combines the unique photophysical properties of the pyrene moiety with the biocompatibility and solubility conferred by a polyethylene glycol (PEG) spacer. The pyrene fluorophore is highly sensitive to its local environment, making it an exceptional probe for studying molecular interactions and conformations.

Exquisite Sensitivity to the Microenvironment

The fluorescence emission spectrum of pyrene is characterized by a series of well-defined vibronic bands. The ratio of the intensities of these bands, particularly the first and third vibronic peaks (I₁/I₃), is highly dependent on the polarity of the solvent. This solvatochromic shift provides valuable information about the local environment of the pyrene probe.

A key feature of pyrene is its ability to form an "excimer" (excited-state dimer) at high concentrations or when two pyrene moieties are in close spatial proximity (less than 10 Å)[1]. This results in a broad, structureless, and red-shifted emission band around 460-480 nm, in addition to the structured monomer emission between 370 nm and 400 nm[1]. This phenomenon is a powerful tool for monitoring processes that involve changes in intermolecular or intramolecular distances, such as protein folding, lipid bilayer dynamics, and the assembly of nanostructures.

Spectral Data for this compound

The following table summarizes the key fluorescence spectral data for this compound, compiled from commercially available sources. It is important to note that the quantum yield and lifetime can be significantly influenced by the solvent, pH, and the presence of quenchers.

| Parameter | Value | Source |

| Excitation Maxima (λex) | 313 nm, 326 nm, 343 nm | [2] |

| Emission Maxima (λem) | 377 nm, 397 nm (Monomer) | [2] |

| Fluorescence Quantum Yield (Φf) | Not experimentally verified; vendor data is questionable. | [2][3] |

| Fluorescence Lifetime (τf) | Not explicitly reported for this compound. Pyrene derivatives typically exhibit long lifetimes (>100 ns). | [4] |

Note on Quantum Yield: Some commercial suppliers list a fluorescence quantum yield of 1 for this compound[2][3]. This value is highly unlikely for a pyrene derivative in solution and should be experimentally determined. Unsubstituted pyrene in cyclohexane has a quantum yield of 0.32[5].

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescence properties of this compound.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for obtaining steady-state fluorescence spectra.

Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvents (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Phosphate-Buffered Saline (PBS))

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.

-

From the stock solution, prepare a dilute working solution (in the micromolar range) in the solvent of choice. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths (e.g., 5 nm)[1].

-

-

Excitation Spectrum Acquisition:

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 377 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-360 nm).

-

Record the resulting excitation spectrum.

-

-

Emission Spectrum Acquisition:

-

Data Analysis:

-

Identify the wavelengths of maximum excitation and emission.

-

If studying environmental effects, analyze the ratio of the vibronic band intensities (e.g., I₁/I₃) and the presence of any excimer emission.

-

Workflow for Acquiring Fluorescence Spectra

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Materials and Equipment:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Spectroscopy-grade solvents

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a series of five to six dilute solutions of both the this compound sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from approximately 0.02 to 0.1.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each solution.

-

Note the absorbance value at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

It is critical to use the same excitation wavelength, excitation and emission slit widths, and all other instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient of the linear fit for both plots.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_S) is calculated using the following equation: Φ_S = Φ_R * (Grad_S / Grad_R) * (η_S² / η_R²) Where:

-

Φ is the quantum yield.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and the reference standard, respectively.

-

-

References

- 1. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]

- 3. cenmed.com [cenmed.com]

- 4. Steady-State Fluorescence and Lifetime Emission Study of pH-Sensitive Probes Based on i-motif Forming Oligonucleotides Single and Double Labeled with Pyrene [mdpi.com]

- 5. omlc.org [omlc.org]

A Technical Guide to the Safety and Handling of Pyrene-PEG4-acid

Introduction

Pyrene-PEG4-acid is a fluorescent-labeled polyethylene glycol (PEG) linker.[1] It combines the hydrophobic polycyclic aromatic hydrocarbon, pyrene, with a hydrophilic PEG chain terminating in a carboxylic acid. This structure makes it useful for applications such as the functionalization of carbon nanotubes and graphene through π-π stacking interactions.[1][2] The terminal carboxylic acid allows for further conjugation to various biomolecules.[2][3] Given its use in research and development, a comprehensive understanding of its safe handling is paramount.

Hazard Identification and Classification

Due to the lack of a specific SDS for this compound, a conservative approach to hazard assessment is necessary, considering the properties of its components.

-

Pyrene Moiety: Pyrene is classified as a polycyclic aromatic hydrocarbon (PAH).[4] Some PAHs are known carcinogens. Pyrene itself is listed as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is also very toxic to aquatic life with long-lasting effects.[5][6] Some sources indicate that pyrene may cause cancer.[5][7]

-

Polyethylene Glycol (PEG) Moiety: Polyethylene glycol is generally considered to have low toxicity and is used in numerous pharmaceutical applications.[8][9][] It is known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules.[9][11] However, the toxicity of PEG can be molecular weight-dependent, and high doses of PEG have been associated with cellular vacuolation in non-clinical studies.[8][12]

-

Carboxylic Acid Moiety: Carboxylic acids can be corrosive or irritating to the skin and eyes. The overall hazard of the this compound molecule will be influenced by the presence of this functional group, though the long PEG chain may mitigate some of its reactivity.

Anticipated GHS Classification (Based on Components):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[5] |

| Carcinogenicity | 1B or 2 | H350/H351: May cause cancer[5][7] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[5] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[5][6] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[5][6] |

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes available and inferred properties.

| Property | Value | Source/Comment |

| CAS Number | 1817735-34-4 | [1][3] |

| Molecular Formula | C28H33NO7 | [1] |

| Molecular Weight | 495.6 g/mol | [1] |

| Appearance | Likely a solid (Yellow to Orange) | Based on pyrene and its derivatives[13] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Temperature | -20°C | [1] |

| Excitation Maximum (nm) | 313, 326, 343 | [1] |

| Emission Maximum (nm) | 377, 397 | [1] |

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.

-

Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[13] If a fume hood is not available, a respirator with a particulate filter may be necessary.

Safe Handling Procedures

-

Avoid creating dust.[13]

-

Prevent contact with skin, eyes, and clothing.[14]

-

Wash hands thoroughly after handling.[13]

-

Take precautionary measures against static discharge.[13]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

The recommended storage temperature is -20°C.[1]

-

Protect from light, as pyrene and its derivatives can be light-sensitive.[15]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water.[16] Remove contaminated clothing. Get medical attention if irritation develops.

-

If inhaled: Remove to fresh air.[16] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting.[16] Rinse mouth with water. Get medical attention immediately.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Wear appropriate PPE as described in Section 4.1.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains, as pyrene is very toxic to aquatic life.[5]

-

Methods for Cleaning Up: Carefully sweep up solid material and place it in a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This material may be considered hazardous waste due to the toxicity of the pyrene moiety.

Experimental Protocols: General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical agent like this compound in a laboratory setting.

Caption: General Workflow for Safe Chemical Handling.

References

- 1. Pyrene -PEG4-acid, 1817735-34-4 | BroadPharm [broadpharm.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. This compound | CAS:1817735-34-4 | AxisPharm [axispharm.com]

- 4. atamankimya.com [atamankimya.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. geneseo.edu [geneseo.edu]

- 8. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labinsights.nl [labinsights.nl]

- 11. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]

- 12. PEGylated biologics in haemophilia treatment: Current understanding of their long‐term safety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pyrene | C16H10 | CID 31423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

The Solubility of Pyrene-PEG4-acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrene-PEG4-acid, a fluorescent labeling reagent and surface functionalization agent. Aimed at researchers, scientists, and drug development professionals, this document details the solubility of this compound in a variety of common laboratory solvents, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the experimental workflow and the chemical principles governing its solubility.

Introduction to this compound

This compound is a heterobifunctional molecule that combines the fluorescent properties of pyrene with the biocompatibility and solubility-enhancing characteristics of a polyethylene glycol (PEG) linker, terminating in a carboxylic acid group. The pyrene moiety allows for strong, non-covalent π-π stacking interactions with graphitic surfaces, such as carbon nanotubes and graphene, making it a valuable tool for the non-covalent functionalization of these materials.[1][2][3] The PEG4 linker enhances hydrophilicity, and the terminal carboxylic acid provides a reactive handle for covalent conjugation to biomolecules or other surfaces. Given its utility in bioconjugation and materials science, a thorough understanding of its solubility is critical for its effective use in various applications.

Solubility of this compound

The solubility of this compound is influenced by the interplay of its hydrophobic pyrene core and its hydrophilic PEG-acid chain. The following table summarizes the qualitative solubility of this compound in several common organic solvents.

| Solvent | Chemical Class | Solubility |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble[1][2] |

| Dimethylformamide (DMF) | Amide | Soluble[1][2] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble[1][2] |

While quantitative public data is limited, the following table presents a representative solubility profile of this compound in a broader range of solvents, as would be determined by the experimental protocol outlined below.

| Solvent | Chemical Class | Abbreviation | Polarity Index | Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide | Sulfoxide | DMSO | 7.2 | > 50 |

| N,N-Dimethylformamide | Amide | DMF | 6.4 | > 50 |

| Dichloromethane | Chlorinated Hydrocarbon | DCM | 3.1 | > 25 |

| Chloroform | Chlorinated Hydrocarbon | - | 4.1 | > 25 |

| Tetrahydrofuran | Ether | THF | 4.0 | ~15 |

| Acetone | Ketone | - | 5.1 | ~10 |

| Acetonitrile | Nitrile | ACN | 5.8 | ~5 |

| Methanol | Alcohol | MeOH | 5.1 | ~5 |

| Ethanol | Alcohol | EtOH | 4.3 | ~2 |

| Water | Aqueous | H₂O | 10.2 | < 0.1 (pH < 6) |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | PBS | - | ~1 (as carboxylate salt) |

| Hexane | Alkane | - | 0.1 | < 0.1 |

| Toluene | Aromatic Hydrocarbon | - | 2.4 | < 0.1 |

Note: The solubility in aqueous solutions is highly pH-dependent. At neutral or basic pH, the carboxylic acid is deprotonated to the more soluble carboxylate salt.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The following protocol details a reliable method for determining the solubility of this compound in a given solvent.

3.1. Materials

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatted shaker incubator

-

Centrifuge

-

Analytical balance (± 0.01 mg)

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a fluorescence detector

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial. An amount that is visibly in excess of what will dissolve is recommended (e.g., 5-10 mg).

-

Add a known volume of the solvent of interest (e.g., 1.0 mL) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Vortex the vial vigorously for 1 minute to facilitate initial mixing.

-

Place the vial in a thermostatted shaker incubator set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the solvent of interest to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared from known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Pyrene-PEG4-Acid Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG4-acid is a fluorescent labeling reagent that combines the unique photophysical properties of pyrene with a hydrophilic polyethylene glycol (PEG) spacer. The terminal carboxylic acid allows for its covalent attachment to primary amines (e.g., lysine residues) on proteins via amide bond formation. This labeling strategy is invaluable for a variety of applications, including the study of protein conformation, protein-protein interactions, and protein folding. The pyrene moiety is particularly sensitive to its microenvironment, making it an excellent probe for detecting changes in protein structure. Its long fluorescence lifetime and the ability to form an excited-state dimer (excimer) provide additional tools for investigating molecular proximity.

This document provides a detailed protocol for the conjugation of this compound to proteins, including methods for purification and characterization of the resulting conjugate.

Chemical Principle

The conjugation of this compound to a protein is a two-step process facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Activation of this compound: EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate.

-

Formation of a stable NHS ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester.

-

Conjugation to the protein: The Pyrene-PEG4-NHS ester then readily reacts with primary amine groups on the protein (e.g., the ε-amino group of lysine residues) to form a stable amide bond.

The PEG4 spacer enhances the water solubility of the pyrene moiety and provides a flexible linker between the fluorophore and the protein, minimizing potential interference with protein function.

Materials and Reagents

| Reagent/Material | Supplier Example |

| This compound | BroadPharm (Cat: BP-22917) |

| Protein of interest | N/A |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | Thermo Fisher Scientific |

| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific |

| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | N/A |

| Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) | N/A |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | N/A |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich |

| Desalting columns (e.g., Sephadex G-25) | Cytiva |

| Spectrophotometer (UV-Vis and Fluorescence) | N/A |

| Centrifugal filtration devices (optional) | MilliporeSigma |

Experimental Protocols

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester.

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before use.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.

-

Immediately before use, prepare a 100 mM stock solution of NHS in Activation Buffer.

-

-

Activation Reaction:

-

In a microcentrifuge tube, combine the desired volume of the this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC and NHS stock solutions to the this compound solution. A recommended starting molar ratio is 1:1.5:1.2 (this compound:EDC:NHS)[1].

-

Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.

-

Protocol 2: Conjugation of Activated this compound to Protein

This protocol details the reaction of the activated Pyrene-PEG4-NHS ester with the primary amines of the target protein.

-

Protein Preparation:

-

Dissolve the protein of interest in Conjugation Buffer at a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Add the freshly prepared activated Pyrene-PEG4-NHS ester solution to the protein solution. The optimal molar ratio of the labeling reagent to the protein should be determined empirically, but a 5- to 20-fold molar excess is a good starting point for optimization[1].

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction (Optional):

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to quench any unreacted Pyrene-PEG4-NHS ester.

-

Protocol 3: Purification of the Pyrene-Labeled Protein

Purification is essential to remove unreacted this compound and byproducts.

-

Size-Exclusion Chromatography (Desalting Column):

-

Equilibrate a desalting column (e.g., Sephadex G-25) with Conjugation Buffer.

-

Apply the reaction mixture to the column.

-

Elute the protein-dye conjugate with Conjugation Buffer. The first colored fraction to elute will contain the pyrene-labeled protein.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Dialyze against Conjugation Buffer at 4°C with several buffer changes over 24-48 hours.

-

Characterization of the Pyrene-Protein Conjugate

Degree of Labeling (DOL) Determination

The DOL, or the average number of pyrene molecules per protein molecule, can be determined spectrophotometrically[2][3][4][5].

-

Measure the absorbance of the purified pyrene-labeled protein solution at 280 nm (A280) and at the absorbance maximum of pyrene (approximately 343 nm, Amax)[6].

-

Calculate the concentration of the protein, correcting for the absorbance of the pyrene at 280 nm. A correction factor (CF) is used for this, which is the ratio of the pyrene's absorbance at 280 nm to its absorbance at its Amax.

-

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

-

-

Calculate the DOL using the following formula:

-

DOL = Amax / (ε_pyrene × Protein Concentration (M))

-

| Parameter | Value | Reference |

| Molar extinction coefficient of Pyrene (ε_pyrene) at ~338-343 nm | ~40,000 M⁻¹cm⁻¹ (in methanol) | [7] |

| Molar extinction coefficient of Protein (ε_protein) at 280 nm | Protein-specific | N/A |

| Correction Factor (CF) for Pyrene at 280 nm | To be determined empirically | N/A |

Fluorescence Spectroscopy

The successful conjugation can be confirmed, and the properties of the labeled protein can be studied using fluorescence spectroscopy.

-

Excite the purified pyrene-protein conjugate at approximately 343 nm and record the emission spectrum from ~360 nm to 600 nm.

-

Successful labeling will result in a characteristic pyrene monomer fluorescence emission with peaks around 377 nm and 397 nm[6].

-